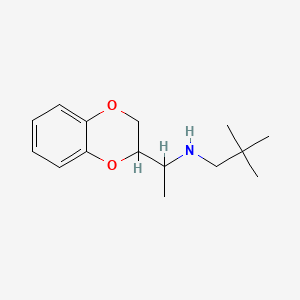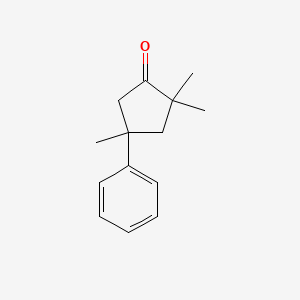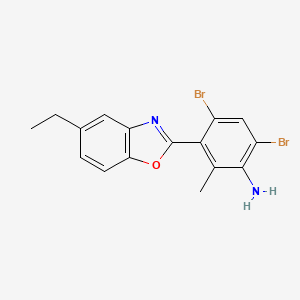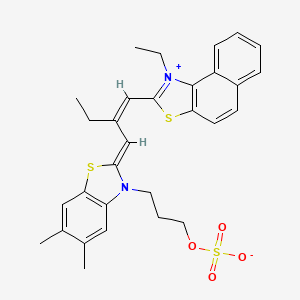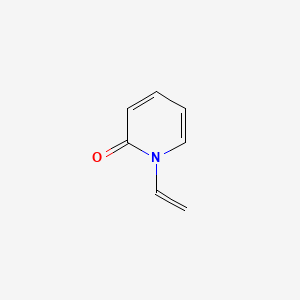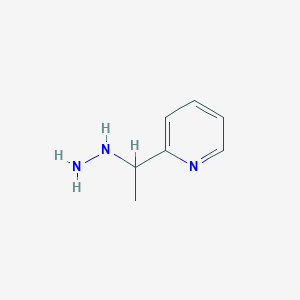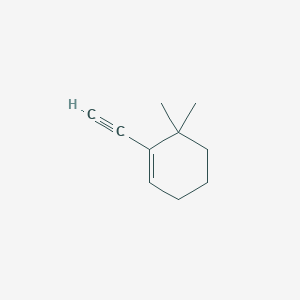
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is an organic compound with the molecular formula C10H14 It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and two methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts are often used to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Ethyl derivatives
Substitution: Various substituted cyclohexenes
Aplicaciones Científicas De Investigación
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexene, 1-ethynyl-6-methyl-
- Cyclohexene, 1-ethynyl-6,6-dimethyl-
- Cyclohexene, 1-ethynyl-6,6-dimethyl- (9CI)
Uniqueness
Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is unique due to the presence of both an ethynyl group and two methyl groups on the cyclohexene ring
Propiedades
Fórmula molecular |
C10H14 |
|---|---|
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
1-ethynyl-6,6-dimethylcyclohexene |
InChI |
InChI=1S/C10H14/c1-4-9-7-5-6-8-10(9,2)3/h1,7H,5-6,8H2,2-3H3 |
Clave InChI |
PACPXPMVCDQJLV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC=C1C#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
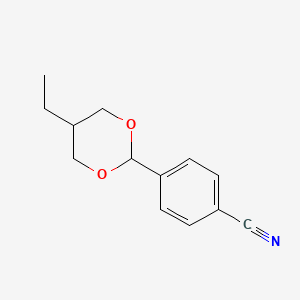
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

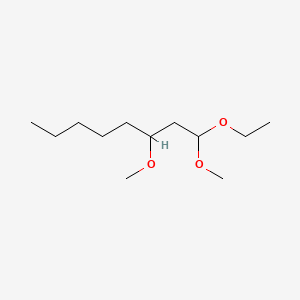
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
